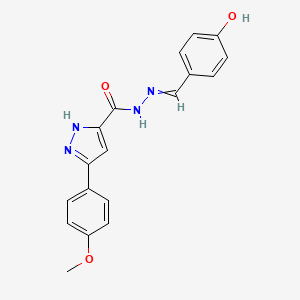

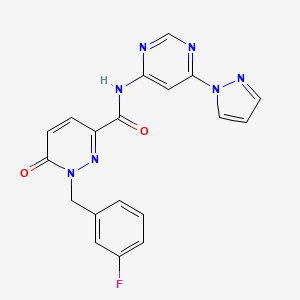

![molecular formula C16H11FO2 B2471938 (3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one CAS No. 1224712-84-8](/img/structure/B2471938.png)

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one, otherwise known as 3-FMC, is a synthetic fluorinated analogue of the naturally occurring compound chromen-4-one. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol. 3-FMC has a wide range of applications in scientific research, including use as a synthetic precursor in the synthesis of other compounds and as a tool to investigate the physiological and biochemical effects of its derivatives.

Aplicaciones Científicas De Investigación

Fluorescent Dyes

- Blue Fluorescence Emission : Compounds similar to (3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one have been used in the serendipitous stereoselective synthesis of new fluorescent dyes, exhibiting strong blue emission in solution (Teimouri, 2011).

Spectroscopy and Photophysics

- Environment-Sensitive Fluorophore : Certain derivatives of chromen-4-one display unusual fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescing in protic solvents (Uchiyama et al., 2006).

- Photophysical Characteristics : The detailed spectroscopic characteristics of some pyrone derivatives related to this compound have been explored using both experimental and theoretical tools, providing insights into their biological activity (Al-Otaibi et al., 2021).

Medicinal Chemistry

- Antimicrobial Agents : Certain derivatives of 2H-chromen-4-one have been synthesized and found to have significant antimicrobial activity, particularly against various bacteria and fungi (Bairagi et al., 2009).

- Anti-Proliferative Properties : A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, which are structurally similar to this compound, revealed potent cytotoxic activity against colorectal cancer cells (Ahagh et al., 2019).

Material Science

- Organic Synthesis : The compound has applications in organic synthesis, as seen in the efficient synthesis of specific enantiomers of a compound structurally similar to this compound, which are potent inhibitors of phosphoinositide 3-kinase (PI3K) (Yin et al., 2013).

Molecular Docking and Computational Studies

- Molecular Docking : Novel synthetic methods and molecular docking studies of chromone-based compounds suggest their potential as selective COX-2 inhibitors, demonstrating the versatility of chromen-4-one derivatives in drug design (Rullah et al., 2015).

Propiedades

IUPAC Name |

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJDMLKGJLNPOA-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2F)/C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)

![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)

![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)